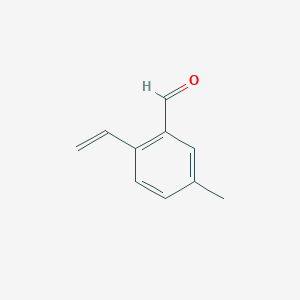

5-Methyl-2-vinylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-ethenyl-5-methylbenzaldehyde |

InChI |

InChI=1S/C10H10O/c1-3-9-5-4-8(2)6-10(9)7-11/h3-7H,1H2,2H3 |

InChI Key |

NLJHZVURLXDEBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C=C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 2 Vinylbenzaldehyde and Its Analogs

Strategies for Vinyl Group Introduction

The introduction of a vinyl group onto the benzaldehyde (B42025) scaffold is a critical step in the synthesis of 5-methyl-2-vinylbenzaldehyde and its analogs. Palladium-catalyzed cross-coupling reactions and Wittig-type olefinations are among the most prominent and effective methods to achieve this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govnobelprize.org These methods offer a versatile and efficient means to introduce a vinyl group onto an aromatic ring.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgtcichemicals.com For the synthesis of vinylbenzaldehyde derivatives, this typically involves the reaction of a bromo-substituted benzaldehyde with a vinylboron species. For instance, the synthesis of 2-vinylbenzaldehyde (B1595024) can be achieved by coupling 2-bromobenzaldehyde (B122850) with potassium vinyltrifluoroborate. This reaction is generally carried out in the presence of a palladium catalyst, such as [PdCl₂(dppf)], and a base. The mild reaction conditions and tolerance of various functional groups make the Suzuki-Miyaura coupling a highly attractive method. libretexts.orgrsc.org The reaction's effectiveness has been demonstrated in the synthesis of various biaryl compounds and is a cornerstone in both academic research and industrial applications. organic-chemistry.org

A general representation of the Suzuki-Miyaura coupling for synthesizing a vinylbenzaldehyde is depicted below:

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Starting Material | Reagent | Catalyst | Product |

|---|---|---|---|

| 2-Bromobenzaldehyde | Potassium vinyltrifluoroborate | [PdCl₂(dppf)] | 2-Vinylbenzaldehyde |

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the final product and regenerate the catalyst. nobelprize.orglibretexts.org

The Stille coupling offers another powerful palladium-catalyzed method for forming carbon-carbon bonds, in this case by reacting an organotin compound with an organic halide. numberanalytics.comwikipedia.org In the context of synthesizing vinylbenzaldehydes, this would involve coupling a bromo-substituted benzaldehyde with an organostannane like tributyl(vinyl)tin. rsc.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can present purification challenges. harvard.edu

The general scheme for a Stille coupling to produce a vinylbenzaldehyde is as follows:

Table 2: Representative Stille Coupling Reaction

| Starting Material | Reagent | Catalyst | Product |

|---|---|---|---|

| 2-Bromo-4,5-dimethoxybenzaldehyde | Tributylvinyltin | Pd(PPh₃)₄ | 4,5-Dimethoxy-2-vinylbenzaldehyde |

The mechanism of the Stille reaction is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice between Suzuki-Miyaura and Stille coupling often depends on the specific substrate, desired yield, and tolerance for tin-based reagents.

Wittig Reaction-Based Synthetic Routes

The Wittig reaction is a cornerstone of organic chemistry for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.commnstate.edu This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form an alkene and a phosphine (B1218219) oxide. organic-chemistry.orglibretexts.org For the synthesis of vinylbenzaldehydes, a common strategy involves reacting a suitable benzaldehyde derivative with a phosphorus ylide. For example, p-vinylbenzaldehyde can be synthesized from 4-(diethoxymethyl)-benzaldehyde via a Wittig olefination, followed by deprotection. researchgate.net

The general steps for a Wittig reaction in this context are:

Formation of a phosphonium (B103445) salt from an alkyl halide and triphenylphosphine. masterorganicchemistry.com

Deprotonation of the phosphonium salt with a strong base to form the ylide. masterorganicchemistry.com

Reaction of the ylide with an aldehyde to form the alkene. libretexts.org

This method provides excellent control over the location of the newly formed double bond. libretexts.org

Approaches for Aldehyde Functionality Incorporation

The aldehyde group is a key functional handle in this compound. Its introduction can be achieved through various synthetic strategies. One common approach involves starting with a precursor that already contains the aldehyde functionality, or a protected form of it, and then building the rest of the molecule. For example, syntheses often start from commercially available substituted benzaldehydes. rsc.org

Alternatively, the aldehyde can be introduced at a later stage of the synthesis. This can be particularly useful if the aldehyde group is sensitive to the reaction conditions required for other transformations. One such method involves the formylation of an aromatic ring. Another approach is the oxidation of a corresponding primary alcohol.

In some multi-step syntheses, a latent aldehyde, such as a hemiaminal, can be used. This protected form is stable to certain reaction conditions, like cross-coupling with organometallic reagents, and can be deprotected later to reveal the aldehyde. rug.nl

Methyl Group Specific Synthetic Considerations

The presence of a methyl group on the aromatic ring in this compound requires specific synthetic planning. The starting material will typically be a methylated benzene (B151609) derivative. For example, the synthesis of 4-methyl-2-vinylbenzaldehyde (B1396536) starts from 2-bromo-4-methylbenzaldehyde. acs.org

The position of the methyl group can influence the reactivity of the other functional groups on the ring. For instance, the electronic and steric effects of the methyl group can affect the rate and outcome of the palladium-catalyzed coupling reactions or the Wittig reaction.

In some cases, the methyl group can be introduced via a Suzuki-Miyaura coupling reaction itself, using a methylating agent like trimethylboroxine. researchgate.net This approach allows for the late-stage introduction of the methyl group, which can be advantageous in certain synthetic strategies.

The synthesis of various benzaldehyde derivatives often involves multi-step processes that may include nitration, alkylation, and reduction reactions, where the specific positioning of the methyl group is a key consideration from the outset. ontosight.ai

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance safety and efficiency. rjpn.org The core tenets of green chemistry, such as waste prevention, maximizing atom economy, and the use of less hazardous chemical syntheses, are increasingly guiding the development of new synthetic routes. rjpn.orgimist.maresearchgate.net

A significant advancement in the green synthesis of derivatives of vinylbenzaldehydes involves the use of metal-free catalysis. rsc.org For instance, the intramolecular hydroacylation of 2-vinylbenzaldehyde, a close structural analog of this compound, can be efficiently catalyzed by L-proline. rsc.org This method is considered an environmentally benign pathway for producing indanones, which are valuable intermediates in the pharmaceutical industry. researchgate.net The use of an organic catalyst like L-proline avoids the need for expensive and potentially toxic transition metals. rsc.orgresearchgate.net

The principles of green chemistry also encourage the use of safer solvents and reaction conditions. researchgate.net Research into the synthesis of various benzaldehyde derivatives has demonstrated the viability of using water as a reaction solvent or conducting reactions under solvent-free conditions, often assisted by methods like microwave irradiation to reduce reaction times and energy consumption. rjpn.orgresearchgate.net For example, Wittig reactions, which can be used to form the vinyl group, have been modified to proceed in an aqueous medium, replacing hazardous organic solvents. researchgate.net Another approach involves the use of catalytic amounts of a base like lithium hydroxide, which is less hygroscopic and easier to handle than other alkali metal hydroxides, in aqueous media to avoid hazardous organic solvents. imist.ma

These strategies collectively contribute to making the synthesis of complex molecules like this compound more sustainable. rjpn.org The focus is on developing pathways that are not only efficient in terms of yield but also minimize waste and avoid the use of toxic and environmentally harmful substances. researchgate.net

Table 1: Example of a Green Chemistry Approach in the Synthesis of 2-Vinylbenzaldehyde Analogs This table showcases a metal-free catalytic method applicable to the synthesis of derivatives from 2-vinylbenzaldehyde, a close analog to the subject compound.

| Reaction Type | Catalyst | Solvent | Temperature | Yield Range (%) | Green Advantage | Source(s) |

|---|

Scalability and Industrial Relevance of Synthetic Pathways

The industrial production of this compound and its analogs relies on synthetic pathways that are not only high-yielding but also reproducible, cost-effective, and scalable. A prominent method that meets these criteria is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.org This reaction has been demonstrated to be a highly efficient and scalable route for the synthesis of a variety of 2-vinylbenzaldehydes. acs.org

The process typically involves the coupling of a substituted 2-bromobenzaldehyde with a vinyl source, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst. acs.org A commonly used catalytic system is [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]. acs.org This method is valued for its mild reaction conditions and high functional group tolerance, allowing for the synthesis of a diverse range of derivatives with consistently high yields. acs.org The general availability of various substituted 2-bromobenzaldehydes as starting materials further enhances the industrial versatility of this pathway. acs.org

The relevance of this pathway is underscored by its successful application in synthesizing analogs such as 4-methyl-2-vinylbenzaldehyde and 5-fluoro-2-vinylbenzaldehyde, achieving yields of 90% and 91%, respectively. acs.org Such high efficiency is a key factor for industrial consideration. The resulting vinylbenzaldehydes are important intermediates themselves, used in subsequent reactions like Horner-Wadsworth-Emmons reactions or intramolecular hydroacylations to build more complex molecular architectures for pharmaceuticals and materials science. acs.org For example, 2-vinylbenzaldehyde is a key precursor in the synthesis of isoquinolines and aza-dibenzocyclooctyne (DIBAC) derivatives, which have applications in bioorthogonal chemistry. acs.orgmdpi.com

Table 2: Scalable Synthesis of 2-Vinylbenzaldehyde Analogs via Suzuki-Miyaura Coupling This table presents data on the synthesis of various analogs of this compound, demonstrating the scalability and high efficiency of the Suzuki-Miyaura coupling reaction.

| Starting Material | Product | Catalyst (mol%) | Yield (%) | Source(s) |

|---|---|---|---|---|

| 2-Bromo-4-methylbenzaldehyde | 4-Methyl-2-vinylbenzaldehyde | [PdCl₂(dppf)] (5) | 90 | acs.org |

| 2-Bromo-5-fluorobenzaldehyde | 5-Fluoro-2-vinylbenzaldehyde | [PdCl₂(dppf)] (5) | 91 | acs.org |

| 2-Bromo-5-methoxybenzaldehyde | 5-Methoxy-2-vinylbenzaldehyde | [PdCl₂(dppf)] (5) | 89 | acs.org |

Chemical Reactivity and Mechanistic Investigations of 5 Methyl 2 Vinylbenzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group is a primary site for nucleophilic attack and can participate in a range of addition and cyclization reactions. Its electrophilic carbon is activated by the electron-withdrawing oxygen atom, making it susceptible to reaction with a wide array of nucleophiles.

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.orgdiva-portal.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final product, typically an alcohol. libretexts.orgyoutube.com

The reaction of 5-Methyl-2-vinylbenzaldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. libretexts.orgnih.gov This condensation reaction is typically catalyzed by acid and proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.orgresearchgate.net The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product. libretexts.org The rate of imine formation is sensitive to pH; it is generally fastest around a pH of 5, as sufficient acid is needed to protonate the hydroxyl group of the hemiaminal to facilitate its elimination as water, while ensuring the amine nucleophile is not fully protonated and rendered non-nucleophilic. libretexts.org

The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of this compound, followed by proton transfer to form a neutral carbinolamine (hemiaminal). Subsequent protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water). Elimination of water and final deprotonation yields the stable imine product. libretexts.org

Table 1: Representative Schiff Bases Derived from this compound This table illustrates the expected products from the reaction of this compound with various primary amines based on established chemical principles. researchgate.netedu.krdijacskros.com

| Primary Amine | Product Name | Product Structure |

|---|---|---|

| Aniline | (E)-N-(5-methyl-2-vinylbenzylidene)aniline | |

| Benzylamine | (E)-N-(5-methyl-2-vinylbenzylidene)-1-phenylmethanamine | |

| Ethanolamine | (E)-2-(((5-methyl-2-vinylbenzylidene)amino)ethanol |

The aldehyde functionality of this compound can be converted into a secondary alcohol, or carbinol, through nucleophilic addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). masterorganicchemistry.commasterorganicchemistry.com In this reaction, the nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon. The subsequent workup with a protic acid neutralizes the resulting alkoxide intermediate to afford the secondary alcohol. masterorganicchemistry.comsigmaaldrich.com This carbon-carbon bond-forming reaction is a fundamental tool for constructing more complex molecular skeletons. researchgate.net

For instance, the reaction of this compound with methylmagnesium bromide would be expected to yield 1-(5-methyl-2-vinylphenyl)ethanol. Similarly, reaction with phenyllithium (B1222949) would produce (5-methyl-2-vinylphenyl)(phenyl)methanol.

Table 2: Expected Secondary Alcohol Products from Nucleophilic Addition to this compound This table presents the predicted carbinol products from the reaction of this compound with common organometallic reagents. masterorganicchemistry.comorganic-chemistry.org

| Organometallic Reagent | Reagent Formula | Expected Product Name |

|---|---|---|

| Methylmagnesium Bromide | CH₃MgBr | 1-(5-methyl-2-vinylphenyl)ethanol |

| Phenylmagnesium Bromide | C₆H₅MgBr | (5-methyl-2-vinylphenyl)(phenyl)methanol |

| Ethylmagnesium Chloride | CH₃CH₂MgCl | 1-(5-methyl-2-vinylphenyl)propan-1-ol |

Intramolecular hydroacylation is a powerful transformation where the aldehyde C-H bond adds across the ortho-disposed vinyl group, leading to the formation of a cyclic ketone. For 2-vinylbenzaldehyde (B1595024) derivatives, this atom-economical reaction provides a direct route to substituted indanones.

Rhodium complexes are highly effective catalysts for intramolecular hydroacylation reactions. nih.govnih.govuni-freiburg.de Cationic rhodium(I) complexes, often paired with chiral phosphine (B1218219) ligands like BINAP, can facilitate the cyclization of 2-vinylbenzaldehydes to yield indanones. nih.gov The catalytic cycle is generally believed to involve the oxidative addition of the aldehyde C-H bond to the rhodium(I) center, forming a rhodium(III)-hydride species. This is followed by migratory insertion of the vinyl group into the rhodium-hydride or rhodium-acyl bond, and subsequent reductive elimination to release the indanone product and regenerate the active rhodium(I) catalyst.

While not a transition metal, the amino acid L-proline has been identified as an effective organocatalyst for the intramolecular hydroacylation of substituted 2-vinylbenzaldehydes, often used in conjunction with a cocatalyst or under specific reaction conditions. researchgate.netrsc.org In some systems, L-proline may act in synergy with trace metals or operate through an enamine-based catalytic cycle. For example, the reaction of various 2-vinylbenzaldehydes in glacial acetic acid at elevated temperatures with L-proline as a catalyst has been shown to produce indanones in good to excellent yields. rsc.org

Table 3: Catalytic Intramolecular Hydroacylation of 2-Vinylbenzaldehyde Analogs Data adapted from studies on substituted 2-vinylbenzaldehydes, demonstrating the feasibility of this transformation for substrates analogous to this compound. rsc.org

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 4,5-Dimethoxy-2-vinylbenzaldehyde | L-Proline (20 mol%) in Acetic Acid, 120 °C | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | 92 |

| 4-Methoxy-2-vinylbenzaldehyde | L-Proline (20 mol%) in Acetic Acid, 120 °C | 5-Methoxy-2,3-dihydro-1H-inden-1-one | 88 |

| 2-Vinylbenzaldehyde | L-Proline (20 mol%) in Acetic Acid, 120 °C | 2,3-Dihydro-1H-inden-1-one | 75 |

Recent advancements have focused on developing metal-free conditions for intramolecular hydroacylation to enhance the sustainability of the process. Organocatalysis, using small organic molecules like L-proline, represents a key metal-free approach. rsc.orgresearchgate.net The proposed mechanism for L-proline catalysis involves the formation of an enamine intermediate between the aldehyde and proline. This enamine then participates in an intramolecular Michael addition with the vinyl group. Hydrolysis of the resulting intermediate releases the indanone product and regenerates the proline catalyst. rsc.org This method avoids the cost and potential toxicity associated with transition metal catalysts. rsc.orgresearchgate.net Studies on various substituted 2-vinylbenzaldehydes have demonstrated that this metal-free cyclization proceeds efficiently in acidic media like glacial acetic acid, affording the corresponding indanones in high yields. rsc.org

Photochemical Transformations and Intermediates

The photochemistry of 2-vinylbenzaldehydes, including the 5-methyl derivative, is characterized by the formation of highly reactive, transient intermediates. Upon irradiation, these compounds can undergo intramolecular hydrogen abstraction to generate a ketene (B1206846) methide intermediate.

Studies on the parent compound, o-vinylbenzaldehyde, provide a clear mechanistic framework. Irradiation with UV light (e.g., 313 nm) excites the molecule, prompting a 1,5-hydrogen shift from the aldehyde group to the terminal carbon of the vinyl group. This process leads to the formation of a transient ketene methide. The existence of this intermediate has been confirmed by laser flash photolysis, which revealed a transient absorption maximum around 380 nm, and by matrix isolation studies. In an argon matrix, the ketene methide intermediate was identified by its characteristic ketene stretching vibrations in the IR spectrum at 2086 and 2098 cm⁻¹.

This highly reactive intermediate can be trapped by various nucleophiles. For instance, in the presence of primary or secondary amines, the ketene methide is intercepted to yield o-ethylbenzamides. Deuterium labeling studies have further elucidated the mechanism, confirming that the hydrogen from the aldehyde is transferred to the β-carbon of the original vinyl group. The formation of this intermediate is a key step that dictates the subsequent photochemical reactivity of this compound.

Table 1: Spectroscopic Data for the Ketene Methide Intermediate of o-Vinylbenzaldehyde

| Technique | Observation | Assignment |

|---|---|---|

| Laser Flash Photolysis (in Acetonitrile) | Transient absorption λmax at 380 nm | Ketene Methide Intermediate |

| Matrix Isolation IR Spectroscopy (in Argon) | Stretching vibrations at 2086 and 2098 cm-1 | Ketene Functional Group |

Reactions at the Vinyl Group

The vinyl group of this compound is a versatile functional handle that participates in a variety of addition and cyclization reactions, enabling the construction of complex molecular architectures.

Cycloaddition reactions involving the vinyl group provide powerful methods for synthesizing cyclic and polycyclic structures. These transformations can be catalyzed by transition metals and can incorporate additional small molecules like carbon monoxide.

Transition metal-catalyzed carbonylative cycloadditions represent an efficient strategy for constructing carbo- and heterocyclic ring systems. While direct examples using this compound are not extensively documented, analogous reactions with similar substrates suggest a high potential for such transformations. For instance, rhodium(I) catalysts are known to facilitate the [5+2+1] cycloaddition of ene-vinylcyclopropanes with carbon monoxide (CO) to yield bicyclic cyclooctenones. This process involves the cleavage of the cyclopropane (B1198618) ring, insertion of the alkene, followed by CO insertion into a rhodacycle intermediate and subsequent reductive elimination.

A plausible pathway for this compound could involve an intramolecular reaction where the aldehyde and vinyl groups act as a tethered ene-enophile system. A transition metal catalyst, such as rhodium or palladium, could coordinate to the vinyl group, facilitating the insertion of CO. Subsequent intramolecular attack by the aldehyde oxygen could lead to a lactone. A palladium-catalyzed tandem carbonylative lactonization and cycloaddition has been demonstrated for 2-vinyl acetophenones, which react with alkenes and CO to form bridged lactones, showcasing the feasibility of such cascades. This suggests that this compound could undergo similar intramolecular carbonylative cycloadditions to yield bicyclic lactone structures.

A highly efficient palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles has been developed for the synthesis of substituted benzo[b]carbazole derivatives. This reaction proceeds under mild conditions with excellent regioselectivity. The proposed mechanism for this transformation is intricate and involves several key steps.

Initially, a twofold nucleophilic addition of indole (B1671886) occurs at the aldehyde group of the 2-vinylbenzaldehyde substrate. This is followed by a Pd(II)-catalyzed intramolecular 1,4-aryl migration via a 5-ipso cyclization onto the vinyl group. Subsequent C-C bond cleavage and oxidative aromatization lead to the final benzo[b]carbazole product. This cascade process efficiently constructs a new benzene (B151609) ring onto the indole nucleus, demonstrating a powerful strategy for synthesizing complex, fused heterocyclic systems from readily available starting materials.

Table 2: Palladium-Catalyzed Cascade Annulation of 2-Vinylbenzaldehydes with Indoles

| Reactants | Catalyst | Key Mechanistic Steps | Product Class |

|---|---|---|---|

| 2-Vinylbenzaldehyde derivative, Indole | Pd(II) catalyst | 1. Double addition of indole to aldehyde 2. 1,4-Aryl migration (5-ipso cyclization) 3. C-C bond cleavage 4. Oxidative aromatization | Benzo[b]carbazoles |

The addition of both an aryl and a benzyl (B1604629) group across the vinyl double bond represents a complex dicarbofunctionalization reaction. Nickel catalysis has emerged as a powerful tool for such transformations on vinylarenes.

Nickel catalysts are effective in promoting three-component reactions that functionalize vinylarenes with high regioselectivity. While a direct arylbenzylation of this compound has not been specifically detailed, related nickel-catalyzed processes provide a strong basis for its feasibility. For example, a regioselective α-carbonylalkylarylation of vinylarenes has been reported. This reaction couples a vinylarene with an α-halocarbonyl compound and an arylzinc reagent, generating γ,γ-diarylcarbonyl derivatives.

Another relevant transformation is the nickel-catalyzed reductive cross-coupling of aryl halides with alkyl halides, which forges C(sp²)-C(sp³) bonds. Applying this logic to this compound, a plausible three-component reaction could involve the vinylarene, an aryl halide, and a benzyl halide under reductive nickel catalysis. The mechanism would likely involve the formation of a benzyl-Ni(II) species via migratory insertion into the vinyl group, followed by a cross-coupling step with the aryl halide. Such a process would achieve the regioselective addition of the aryl group to the α-position and the benzyl group to the β-position of the vinyl moiety, or vice versa, depending on the specific catalytic cycle and ligands employed.

Reactions Involving the Aromatic Ring

Transition Metal-Catalyzed C-H Functionalization

Directing Group-Assisted Processes

Directing groups are instrumental in achieving high regioselectivity in C-H functionalization reactions, a powerful strategy for molecular synthesis. In the context of this compound, the aldehyde group itself can act as a directing group. However, the use of pre-installed directing groups has become a robust strategy to control site selectivity in transition metal-catalyzed C-H functionalization. These groups are covalently attached to the substrate and position a metal catalyst in close proximity to a specific C-H bond, facilitating its activation.

Transient Directing Group Methodologies

To enhance the efficiency and atom economy of C-H functionalization, transient directing group (TDG) methodologies have emerged as a powerful alternative. This approach avoids the need for separate steps to install and remove the directing group. Instead, the TDG reversibly binds to the substrate in situ, forms a catalytically active complex, and is released after the reaction, regenerating both the catalyst and the starting functional group on the product.

For this compound, the aldehyde functionality is ideal for the application of TDG strategies. Amino acids or simple amino amides are commonly used as TDGs, which condense with the aldehyde to form an imine. This transiently formed imine then acts as a bidentate ligand, coordinating to a transition metal catalyst, typically palladium (Pd).

A plausible mechanism for a TDG-assisted C-H functionalization of this compound is outlined below:

Condensation: The aldehyde reacts reversibly with an amino acid-based TDG (e.g., 2-(2-aminopropanamido)propanoic acid) to form an imine intermediate.

Cyclopalladation: The imine coordinates to a Pd(II) catalyst, and a cyclometalation step occurs. The directing group positions the palladium catalyst to selectively activate the C-H bond ortho to the aldehyde group, forming a stable bicyclic palladium intermediate.

Oxidative Addition & Reductive Elimination: The palladacycle then undergoes oxidative addition with a coupling partner. Subsequent reductive elimination forms the new C-C or C-X bond and regenerates a Pd(0) or Pd(II) species, depending on the catalytic cycle.

Hydrolysis: The imine product is readily hydrolyzed to release the functionalized benzaldehyde (B42025) product and the free TDG, which can re-enter the catalytic cycle.

This methodology has been successfully applied to a range of benzaldehyde substrates for reactions like arylation, alkylation, and oxygenation. The presence of the methyl and vinyl groups on the this compound ring would be well-tolerated in such transformations.

| Reaction Type | Transient Directing Group (Example) | Catalyst | Typical Coupling Partner | Outcome on Benzaldehyde Core |

| C-H Arylation | L-tert-leucine | Pd(OAc)₂ | Aryl Iodides | Formation of a biaryl bond |

| C-H Oxygenation | 2-(2-aminopropanamido)propanoic acid | Pd(OAc)₂ | Fluoroalkyl alcohols / [F⁺] oxidant | Formation of a C-O bond |

| C-H Amidation | Anthranilic Acid | Pd(OAc)₂ | Dioxazolones | Formation of a C-N bond |

Stereocontrolled Fluorination

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. Stereocontrolled fluorination of olefinic systems is a particularly valuable transformation. For 2-vinylbenzaldehydes, including the 5-methyl derivative, electrophilic fluorination can proceed via an intramolecular cyclization pathway, leading to the formation of fluorinated heterocycles.

Research has demonstrated that 2-vinylbenzaldehydes can undergo a fluorocyclization reaction in the presence of an electrophilic fluorine source, such as Selectfluor®, and a nucleophile (e.g., an alcohol). This reaction is often catalyzed by an iodine(I)/iodine(III) species and proceeds with high diastereoselectivity.

When applied to this compound, the reaction with an alcohol (ROH) and an electrophilic fluorine source would be expected to yield a 4-fluoro-1-alkoxy-6-methylisochroman. The mechanism likely involves the initial activation of the vinyl group by the electrophilic catalyst, followed by attack from the carbonyl oxygen to form a six-membered ring. The resulting carbocation is then trapped by a fluoride (B91410) ion. The final step involves the trapping of the oxocarbenium ion by the alcohol nucleophile. The stereochemical outcome is typically an anti-arrangement of the fluorine and alkoxy groups.

The scope of this reaction has been explored with various substituted 2-vinylbenzaldehydes and different alcohols, showing good yields and selectivity.

| Substrate | Alcohol (Nucleophile) | Fluorine Source | Product (Major Isomer) | Combined Yield |

| 2-Vinylbenzaldehyde | Methanol | Selectfluor® | anti-4-Fluoro-1-methoxyisochromane | 78% |

| 5-Chloro-2-vinylbenzaldehyde | Methanol | Selectfluor® | anti-6-Chloro-4-fluoro-1-methoxyisochromane | 85% |

| 5-Chloro-2-vinylbenzaldehyde | Ethanol | Selectfluor® | anti-6-Chloro-1-ethoxy-4-fluoroisochromane | 81% |

| 5-Chloro-2-vinylbenzaldehyde | Isopropanol | Selectfluor® | anti-6-Chloro-4-fluoro-1-isopropoxyisochromane | 75% |

| Data derived from analogous reactions of substituted 2-vinylbenzaldehydes. |

Concerted and Stepwise Mechanistic Pathways

Isomerization Mechanisms

The vinyl group in this compound can undergo isomerization to form the more thermodynamically stable internal alkene, 5-Methyl-2-(prop-1-en-1-yl)benzaldehyde. This type of double bond migration is a common process that can be catalyzed by acids, bases, or transition metals.

While specific studies on this compound are not prevalent, the isomerization of structurally similar compounds like 5-vinyl-2-norbornene (B46002) (VNB) to 5-ethylidene-2-norbornene (ENB) provides mechanistic insight. Studies on VNB isomerization using alkali metal hydrides suggest a stepwise, radical-based mechanism rather than a concerted pericyclic pathway. The reaction is proposed to initiate via a single electron transfer from a strong basic site or an electron donor site on the catalyst to the vinyl group, initiating a radical cascade that leads to the repositioned double bond.

Radical Intermediates and Pathways

Radical intermediates are chemical species with an unpaired electron, making them highly reactive. They are often involved in stepwise reaction mechanisms, such as isomerization, polymerization, or addition reactions. A radical pathway for the isomerization of this compound would likely proceed through the following steps:

Initiation: A radical initiator or a single-electron transfer (SET) agent generates a radical species. In the context of the molecule, this could involve the addition of a radical to the vinyl group or abstraction of a hydrogen atom from the benzylic position of the vinyl substituent.

Propagation: The initially formed radical undergoes rearrangement. For instance, a 1,3-hydrogen shift could occur via a radical mechanism, facilitated by a catalytic surface or a radical chain carrier. This would involve the formation of a resonance-stabilized benzylic radical intermediate, which is more stable than a simple alkyl radical. The resonance stabilization would involve the aromatic ring, enhancing the favorability of this pathway.

Termination: Two radical species combine to form a non-radical product, terminating the chain reaction.

Electron paramagnetic resonance (EPR) spectroscopy experiments on analogous vinyl-containing compounds have confirmed the presence of radical species during such isomerization reactions, supporting a stepwise radical mechanism over a concerted one. The stability of the potential radical intermediates is a key factor in determining the feasibility of these pathways. For this compound, the formation of a radical at the benzylic position adjacent to the vinyl group would be stabilized by resonance with both the aromatic ring and the double bond.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyl 2 Vinylbenzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of 5-Methyl-2-vinylbenzaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure.

The initial characterization begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting pattern), and integration (number of protons). The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, specific chemical shifts can be predicted based on the electronic effects of the aldehyde, vinyl, and methyl substituents on the aromatic ring.

To definitively assign these signals and establish connectivity, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. libretexts.org A COSY spectrum of a this compound derivative would show cross-peaks connecting the protons of the vinyl group to each other, as well as correlations between adjacent protons on the aromatic ring. huji.ac.illibretexts.org This allows for the mapping of proton-proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). libretexts.orgcolumbia.edu It is significantly more sensitive than traditional ¹³C NMR because it detects the more sensitive ¹H nucleus. columbia.edu An HSQC spectrum simplifies the assignment process by directly linking a proton's chemical shift to its corresponding carbon's shift, resolving any ambiguity in the crowded aromatic region of the ¹³C spectrum. hmdb.cautoronto.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). libretexts.orgceitec.cz For instance, it would show a correlation from the aldehydic proton to the aromatic carbon C1, and from the methyl protons to the aromatic carbon C5, confirming the substitution pattern. researchgate.netlibretexts.org Correlations from the vinyl protons to the aromatic C2 would firmly establish the connectivity of the vinyl group. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlations (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |

| Aldehyde (-CHO) | ~9.9 | ~192 | H-3 | C-Aldehyde | C-2, C-3 |

| Vinyl (-CH=CH₂) | Hα: ~7.0 (dd) | Cα: ~136 | Hβ-cis, Hβ-trans | Cα | C-2, C-1 |

| Hβ-cis: ~5.5 (dd) | Cβ: ~118 | Hα | Cβ | C-2 | |

| Hβ-trans: ~5.8 (dd) | Hα | Cβ | C-2 | ||

| Aromatic H-3 | ~7.7 (d) | ~134 | H-4 | C-3 | C-1, C-2, C-4, C-5, Aldehyde C |

| Aromatic H-4 | ~7.2 (d) | ~130 | H-3 | C-4 | C-2, C-5, C-6, Methyl C |

| Aromatic H-6 | ~7.5 (s) | ~135 | - | C-6 | C-1, C-2, C-4, C-5 |

| Methyl (-CH₃) | ~2.4 (s) | ~21 | - | C-Methyl | C-4, C-5, C-6 |

For derivatives of this compound, particularly those formed through reactions at the vinyl or aldehyde group, NMR is indispensable for determining stereochemistry. The magnitude of the vicinal coupling constant (³JHH) between protons is dependent on the dihedral angle between them, as described by the Karplus relationship. oup.com This is particularly useful for determining the cis/trans geometry of substituted alkenes or the relative stereochemistry of substituents on a newly formed ring.

For example, in a cyclization product, a large coupling constant (typically 8-12 Hz) between two protons on adjacent carbons in a six-membered ring would indicate a diaxial relationship, while smaller couplings suggest axial-equatorial or diequatorial arrangements. oup.com

Furthermore, the Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity of atoms. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close in space, regardless of whether they are coupled through bonds. This technique is invaluable for determining the relative stereochemistry of chiral centers or the conformation of flexible molecules. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound (C₁₀H₁₀O), the calculated exact mass is 146.0732 Da. An HRMS measurement yielding a mass very close to this value would unambiguously confirm the molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass.

In mass spectrometry, the molecular ion ([M]⁺•) can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure. For derivatives of this compound, the fragmentation pattern would be influenced by the stable aromatic ring and the functional groups.

Key fragmentation pathways for aromatic aldehydes include:

α-Cleavage: Loss of a hydrogen radical from the aldehyde group to form a stable acylium ion ([M-1]⁺). slideshare.net

Loss of the formyl group: Cleavage of the C-C bond between the ring and the aldehyde group, resulting in the loss of a formyl radical (•CHO, 29 Da) to give an [M-29]⁺ ion. docbrown.info

The presence of the vinyl and methyl groups would introduce additional characteristic fragmentations. The resulting spectrum, with its unique combination of molecular ion and fragment ion peaks, provides strong evidence for the proposed structure. slideshare.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Neutral Loss | Description |

| 146 | [C₁₀H₁₀O]⁺• | - | Molecular Ion (M⁺•) |

| 145 | [C₁₀H₉O]⁺ | •H | Loss of aldehydic hydrogen |

| 117 | [C₉H₉]⁺ | •CHO | Loss of formyl radical |

| 91 | [C₇H₇]⁺ | •C₃H₃O | Loss of CHO and C₂H₂ (from vinyl) |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ias.ac.in Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound derivatives, key vibrational modes would include:

Aldehyde Group: A strong, sharp C=O stretching band is expected around 1700-1710 cm⁻¹. The aldehydic C-H stretch typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. koreascience.kr

Vinyl Group: A C=C stretching vibration should appear around 1625-1640 cm⁻¹. The =C-H stretching bands are found above 3000 cm⁻¹. Out-of-plane C-H bending vibrations (wagging) give strong bands in the 900-1000 cm⁻¹ region.

Aromatic Ring: C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretches are observed above 3000 cm⁻¹. The substitution pattern on the ring can be inferred from the pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region.

Methyl Group: C-H stretching vibrations occur just below 3000 cm⁻¹, while bending vibrations are seen around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 3: Predicted Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aldehyde | C=O Stretch | 1705 |

| Aldehyde | C-H Stretch | 2820, 2720 |

| Vinyl | C=C Stretch | 1630 |

| Vinyl | =C-H Stretch | 3080 |

| Aromatic | C=C Stretch | 1600, 1580, 1470 |

| Aromatic | =C-H Stretch | 3030 |

| Methyl | -C-H Stretch | 2925 |

Vibrational Mode Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by analyzing its characteristic vibrational modes. scispace.comresearchgate.net For this compound, the spectrum is dominated by vibrations associated with the aldehyde, vinyl, and substituted benzene (B151609) ring moieties.

The key vibrational modes for functional group identification in this compound are:

Aldehyde Group (–CHO): The most prominent feature is the strong C=O stretching vibration (νC=O), which typically appears in the range of 1690-1715 cm⁻¹ for aromatic aldehydes. researchgate.net The position of this band can be influenced by electronic effects of the substituents on the ring. Another characteristic vibration is the C-H stretch of the aldehyde group, which is often observed as a pair of weak bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. researchgate.net

Vinyl Group (–CH=CH₂): The vinyl group is identified by several characteristic vibrations. The C=C stretching vibration occurs around 1620-1640 cm⁻¹. The out-of-plane C-H bending vibrations (wagging) of the vinyl group are typically strong and appear in the 910-990 cm⁻¹ region.

Aromatic Ring: The trisubstituted benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the pattern of weak overtone and combination bands in the 1660-2000 cm⁻¹ range and the C-H out-of-plane bending bands below 900 cm⁻¹.

Methyl Group (–CH₃): The methyl group is characterized by symmetric and asymmetric C-H stretching vibrations near 2870 cm⁻¹ and 2960 cm⁻¹, respectively, as well as bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Analysis of the FT-IR and Raman spectra allows for a detailed correlation between observed vibrational frequencies and the specific functional groups present in the molecule, confirming its structural integrity. nih.govresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1690 - 1715 |

| Aldehyde | C-H Stretch | 2720 - 2750, 2820 - 2850 |

| Vinyl | C=C Stretch | 1620 - 1640 |

| Vinyl | =C-H Bend (out-of-plane) | 910 - 990 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Methyl | C-H Stretch | 2870, 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. pharmatutor.orguzh.ch

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is characterized by electronic transitions involving its π-electron system. The key transitions are the π→π* and n→π* transitions. libretexts.orgyoutube.comslideshare.net

π→π* Transitions: These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch In this compound, the extensive conjugated system, which includes the benzene ring, the vinyl group, and the carbonyl group, leads to strong absorption bands. For benzaldehyde (B42025), a strong π→π* transition is observed around 245-250 nm. researchgate.net The presence of the vinyl group in conjugation with the benzaldehyde system is expected to cause a bathochromic shift (a shift to a longer wavelength) of this absorption maximum, as extended conjugation lowers the energy gap between the HOMO and LUMO. masterorganicchemistry.com

n→π* Transitions: This transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. slideshare.net These transitions are typically of lower energy and much lower intensity compared to π→π* transitions. masterorganicchemistry.com For aromatic aldehydes, this weak absorption band appears at longer wavelengths, often in the range of 280-330 nm. researchgate.netmasterorganicchemistry.com This transition is formally forbidden by symmetry rules, which accounts for its low intensity. masterorganicchemistry.com

The methyl and vinyl substituents on the benzaldehyde ring influence the precise wavelengths and intensities of these absorptions. The vinyl group, by extending the π-conjugation, significantly lowers the energy required for the π→π* transition, resulting in absorption at a longer wavelength. masterorganicchemistry.com The methyl group, an electron-donating group, can cause a small bathochromic shift. The solvent polarity can also affect the positions of these bands; n→π* transitions typically show a hypsochromic (blue) shift in polar solvents, while π→π* transitions may show a slight bathochromic (red) shift. pharmatutor.org

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Typical λmax Range (nm) | Expected Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π → π* | 250 - 280 | High (>10,000) | Intense absorption due to the extended conjugated system. |

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

Single Crystal X-ray Diffraction for Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable crystal of a this compound derivative would provide a wealth of structural information. nih.govub.edu By diffracting X-rays off the electron clouds of the atoms in the crystal lattice, an electron density map can be generated. ub.edu This map allows for the determination of:

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the molecular connectivity.

Crystallographic Data: The unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry of the crystal lattice. nih.gov

This information provides an unambiguous confirmation of the molecular structure. mdpi.comresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The packing of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. nih.govmdpi.com SCXRD data is crucial for analyzing these forces, which dictate the material's bulk properties.

Hydrogen Bonding: While this compound is not a classical hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. chemicalbook.com Weak C–H···O hydrogen bonds, involving the aldehyde C-H or aromatic C-H groups as donors and the carbonyl oxygen of a neighboring molecule as an acceptor, are commonly observed in the crystal structures of benzaldehyde derivatives and play a significant role in their supramolecular assembly. nih.govnih.gov

π-Stacking: The planar aromatic ring is capable of engaging in π–π stacking interactions. acs.orgmdpi.com These interactions, driven by a combination of electrostatic and dispersion forces, typically involve parallel-displaced or T-shaped arrangements of the benzene rings of adjacent molecules. acs.org The presence of the vinyl group extends the π-system, potentially influencing the geometry and strength of these stacking interactions. nih.gov Analysis of the inter-planar distances and displacement angles between aromatic rings in the crystal structure reveals the nature of these crucial packing forces. nih.gov

The interplay of these weak interactions creates a complex three-dimensional supramolecular architecture that defines the solid-state structure of the compound. nih.gov

Theoretical and Computational Chemistry Studies of 5 Methyl 2 Vinylbenzaldehyde

Electronic Structure Calculations

Electronic structure calculations are fundamental to describing the distribution of electrons within a molecule, which in turn governs its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov Functionals such as B3LYP and B3PW91, combined with basis sets like 6-311G(d,p), are frequently employed to optimize molecular geometries and calculate various molecular parameters. nih.govnih.govresearchgate.net For 5-Methyl-2-vinylbenzaldehyde, DFT calculations would be used to determine its most stable three-dimensional conformation by minimizing the total energy. These calculations provide optimized structural parameters, including bond lengths and angles, which are expected to be in close agreement with experimental values. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Length | C(aromatic)-C(aromatic) | ~1.39 - 1.41 Å |

| C(aromatic)-C(vinyl) | ~1.47 Å | |

| C=C (vinyl) | ~1.34 Å | |

| C(aromatic)-C(aldehyde) | ~1.48 Å | |

| C=O (aldehyde) | ~1.22 Å | |

| Bond Angle | C-C-C (in ring) | ~119° - 121° |

| C(aromatic)-C(vinyl)-C | ~125° | |

| C(aromatic)-C(aldehyde)=O | ~124° |

This table presents hypothetical, yet plausible, data based on typical values for similar molecular structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. uwosh.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. nih.gov A small energy gap suggests high chemical reactivity and polarizability, as less energy is required for electronic excitation. nih.gov For this compound, the HOMO is expected to be localized primarily over the electron-rich π-system of the vinyl-substituted aromatic ring, while the LUMO would likely be centered on the electron-withdrawing benzaldehyde (B42025) moiety. acadpubl.eu

Analysis of these orbitals allows for the calculation of various quantum chemical parameters that describe global reactivity. nih.govacadpubl.eu

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | - | -6.15 |

| LUMO Energy | ELUMO | - | -2.25 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.90 |

| Ionization Potential | I | -EHOMO | 6.15 |

| Electron Affinity | A | -ELUMO | 2.25 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.20 |

| Hardness | η | (ELUMO - EHOMO) / 2 | 1.95 |

| Softness | S | 1 / (2η) | 0.256 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.20 |

| Electrophilicity Index | ω | µ² / (2η) | 4.52 |

This table contains representative data calculated from hypothetical HOMO/LUMO energies, based on values for similar aromatic aldehydes. nih.govnih.govacadpubl.eu

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy requirements for a reaction to proceed.

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state (TS). ucsb.edu The transition state corresponds to a first-order saddle point on the potential energy surface, representing a maximum along the reaction coordinate but a minimum in all other directions. ucsb.edulibretexts.org Computational methods can locate the precise geometry of these transition states. ucsb.edu

Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated to determine the activation free energy (ΔG‡), or energy barrier. acs.org This barrier represents the minimum energy required for the reaction to occur. For example, in the acid-catalyzed acetalization of the aldehyde group in this compound with an alcohol, DFT calculations can be used to model each intermediate and transition state in the proposed mechanism. researchgate.net Such calculations have been successfully applied to understand the reaction mechanisms of similar aldehydes. researchgate.netnih.gov

Table 3: Calculated Relative Free Energies for a Hypothetical Reaction Step

| Species | Description | Relative Free Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS | Transition State | +15.5 |

| I | Intermediate | -3.2 |

| P | Products | -8.0 |

This table illustrates a plausible energy profile for a single step in a reaction, showing the energy barrier (ΔG‡ = 15.5 kcal/mol) that must be overcome. acs.org

A Potential Energy Surface (PES) is a multidimensional plot that describes the potential energy of a molecular system as a function of its geometric coordinates. wikipedia.orglibretexts.org It provides a conceptual landscape for visualizing how energy changes as bonds are stretched, bent, or broken during a reaction. wikipedia.org The path of lowest energy connecting reactants and products on the PES is known as the minimum energy path or reaction coordinate. youtube.com

For this compound, a PES could be mapped for various processes, such as the rotation around the single bond connecting the vinyl group to the aromatic ring. This would reveal the energy barriers to rotation and identify the most stable (lowest energy) conformations. In the context of a chemical reaction, the PES illustrates the entire energy landscape, including stable reactants and products (valleys) and the transition states that connect them (saddle points). libretexts.orgyoutube.com

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, providing valuable data that can aid in the interpretation of experimental spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating the electronic absorption spectra (UV-Vis) of molecules. soton.ac.uknih.gov This method computes the energies of vertical electronic excitations from the ground state to various excited states. soton.ac.uk For this compound, with its extended conjugated system, TD-DFT would predict strong π→π* transitions responsible for its primary UV-Vis absorption bands. mdpi.comacs.org The calculations yield the maximum absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption. soton.ac.uk

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated that assists in the assignment of experimental spectral bands to specific molecular motions, such as C=O stretching, C=C stretching, or aromatic ring vibrations. nih.govuwosh.edu

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

| UV-Vis (TD-DFT) | λmax, 1 | ~310 nm | π→π* (S0 → S1) |

| Oscillator Strength (f1) | ~0.45 | - | |

| λmax, 2 | ~255 nm | π→π* (S0 → S2) | |

| Oscillator Strength (f2) | ~0.60 | - | |

| Vibrational (DFT) | Frequency 1 | ~1705 cm-1 | C=O stretch (aldehyde) |

| Frequency 2 | ~1625 cm-1 | C=C stretch (vinyl) | |

| Frequency 3 | ~1600 cm-1 | C=C stretch (aromatic) |

This table shows representative predicted spectroscopic data based on computational studies of benzaldehyde and substituted styrenes. uwosh.edumdpi.comacs.org

Computational NMR and IR Spectral Simulations

Computational methods are invaluable tools for predicting and interpreting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for simulating NMR and IR spectra due to its balance of accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra involve predicting the chemical shifts (δ) of magnetically active nuclei, such as ¹H and ¹³C. These calculations are highly sensitive to the molecular geometry and the electronic environment of each nucleus. For this compound, theoretical predictions would help in the assignment of peaks in an experimental spectrum, especially for the closely spaced aromatic and vinyl protons. The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (TMS). While no specific data for this compound is available, studies on similar aromatic aldehydes demonstrate good correlation between computed and experimental chemical shifts.

Infrared (IR) Spectroscopy: IR spectral simulations predict the vibrational frequencies and intensities of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, C=C stretching of the vinyl group and the aromatic ring, and various C-H bending and stretching modes. Comparing the simulated spectrum with an experimental one can confirm the molecular structure and identify characteristic functional groups. For instance, in a study on 5-chlorosalicylaldehyde, DFT calculations were used to simulate the IR spectrum, which showed excellent agreement with the experimental data, allowing for a detailed assignment of the vibrational bands nih.gov.

A hypothetical data table for predicted vibrational frequencies is presented below to illustrate the expected results from such a simulation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aldehyde C=O Stretch | ~1700 |

| Aromatic C=C Stretch | ~1600 |

| Vinyl C=C Stretch | ~1630 |

| Aromatic C-H Stretch | ~3000-3100 |

| Vinyl C-H Stretch | ~3020-3080 |

| Methyl C-H Stretch | ~2870-2960 |

UV-Vis Absorption and Emission Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

For this compound, the UV-Vis spectrum is expected to be characterized by π→π* transitions within the conjugated system, which includes the benzene (B151609) ring, the vinyl group, and the aldehyde group. TD-DFT calculations can predict the energies of these transitions and their oscillator strengths, which relate to the intensity of the absorption bands. Studies on other benzaldehyde derivatives have shown that TD-DFT can accurately predict their UV-Vis spectra researchgate.net.

While emission (fluorescence or phosphorescence) is less common for simple benzaldehydes at room temperature, computational methods can predict the energies of excited states and the probabilities of radiative decay, providing insights into potential luminescent properties.

A hypothetical table of predicted UV-Vis absorption data is provided below.

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ (π→π) | ~320 | 0.15 |

| S₀ → S₂ (π→π) | ~280 | 0.45 |

| S₀ → S₃ (n→π*) | ~350 | 0.01 |

Conformational Analysis and Molecular Dynamics Simulations

The presence of the vinyl and aldehyde groups, which can rotate relative to the benzene ring, means that this compound can exist in different conformations.

Conformational Analysis: Computational methods can be used to identify the stable conformers of a molecule and to determine their relative energies. This is typically done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angles of the rotatable bonds. For this compound, the key dihedral angles would be those defining the orientation of the vinyl and aldehyde groups with respect to the aromatic ring. This analysis helps to understand which conformations are most likely to be present at a given temperature. A study on 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane utilized DFT to perform a conformational analysis and identify the predominant conformers in different solvents researchgate.net.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, molecular vibrations, and interactions with solvent molecules. For this compound, an MD simulation could reveal the timescales of rotation around the single bonds connecting the vinyl and aldehyde groups to the ring and provide insights into the flexibility of the molecule. Such simulations are crucial for understanding how the molecule behaves in a realistic environment.

Advanced Multiconfigurational Quantum Chemistry Methods

For molecules with complex electronic structures, such as those with significant electron correlation or near-degeneracy of electronic states, single-reference methods like DFT may not be sufficient. In such cases, advanced multiconfigurational quantum chemistry methods are required.

Methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are designed to handle such systems. researchgate.net These methods provide a more accurate description of the electronic wave function by including multiple electronic configurations. While there is no indication that this compound requires such advanced treatment for its ground state, these methods would be essential for studying its photochemical properties, such as excited-state reactivity or potential for photoisomerization, where multiple electronic states are involved. These methods are computationally demanding but offer a higher level of theoretical accuracy for challenging chemical problems. researchgate.netuchicago.edunortheastern.edu

Applications of 5 Methyl 2 Vinylbenzaldehyde As a Versatile Building Block in Complex Organic Synthesis

Precursor for Pharmacologically Relevant Scaffolds

The inherent reactivity of 5-Methyl-2-vinylbenzaldehyde has been harnessed to forge a variety of heterocyclic and carbocyclic frameworks that form the core of numerous biologically active molecules. Its utility as a starting material for the synthesis of indanones, isoquinolines, and benzo[b]carbazoles highlights its importance in medicinal chemistry.

Synthesis of Indanone Derivatives

Indanone moieties are prevalent in a range of natural products and synthetic compounds exhibiting diverse biological activities. The synthesis of indanone derivatives from 2-vinylbenzaldehydes, including the 5-methyl substituted variant, can be efficiently achieved through intramolecular hydroacylation. rsc.orgnih.gov This reaction typically proceeds via a transition-metal-catalyzed or, more recently, a metal-free approach. rsc.orgresearchgate.net

In a metal-free approach, L-proline can serve as an environmentally benign catalyst to facilitate the intramolecular hydroacylation of 2-vinylbenzaldehydes, affording indanone scaffolds in good to excellent yields. rsc.org The proposed mechanism involves the formation of an enamine intermediate between the aldehyde and proline, followed by a Michael addition of the enamine to the vinyl group and subsequent hydrolysis to yield the indanone product.

Table 1: Synthesis of Indanone Derivatives via Intramolecular Hydroacylation This table is illustrative and based on general findings for 2-vinylbenzaldehydes.

| Catalyst/Reagent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Rhodium complex with BINAP | Toluene, 110°C | 6-Methyl-3-substituted-indanone | >90 | nih.gov |

| L-proline | DMSO, 100°C | 6-Methyl-1-indanone | Good to Excellent | rsc.org |

The substitution at the alpha-position of the vinyl group in 2-vinylbenzaldehyde (B1595024) substrates can prevent competitive dimerization reactions, leading to higher yields of the desired indanone product. nih.gov This methodology has been successfully applied to the synthesis of chiral 3-substituted indanones with high enantioselectivity through the use of chiral ligands like BINAP in rhodium-catalyzed reactions. nih.gov

Formation of Isoquinoline (B145761) Frameworks

The isoquinoline core is a fundamental structural motif in a vast array of naturally occurring alkaloids and synthetic compounds with significant pharmacological properties. scilit.comnih.govresearchgate.net While direct synthesis from this compound is not explicitly detailed in the provided search results, the functional groups present allow for its conversion into precursors suitable for classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions.

For a Bischler-Napieralski-type reaction, the aldehyde group of this compound could be converted to a phenethylamine (B48288) derivative. This derivative, upon acylation and subsequent acid-catalyzed cyclization, would yield a dihydroisoquinoline, which can be oxidized to the corresponding 6-methyl-isoquinoline derivative.

Similarly, for a Pictet-Spengler reaction, the aldehyde would first be condensed with a β-arylethylamine to form a Schiff base. Subsequent intramolecular electrophilic substitution, typically acid-catalyzed, would lead to the formation of a tetrahydroisoquinoline framework. The methyl group on the benzene (B151609) ring would direct the cyclization and influence the substitution pattern of the final product.

Construction of Benzo[b]carbazole Systems

Benzo[b]carbazole derivatives are of interest due to their potential applications in materials science and as biologically active agents. A highly efficient method for the synthesis of substituted benzo[b]carbazoles involves the palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles. researchgate.netrsc.org

This reaction proceeds through a proposed mechanism involving the double addition of indoles to the aldehyde, followed by unexpected intramolecular 1,4-aryl and 1,2-hydrogen migrations, and finally, oxidative aromatization to afford the 6-(3-indolyl)benzo[b]carbazole product. rsc.org The use of this compound in this reaction would be expected to yield a methyl-substituted benzo[b]carbazole derivative, influencing its electronic and photophysical properties.

Role in Advanced Materials Precursors

The vinyl and aldehyde functionalities of this compound also position it as a valuable monomer and precursor for the synthesis of advanced materials with tailored properties.

Monomer Design for Polymer Architectures (e.g., Responsive Polymers, Block Copolymers)

The vinyl group of this compound allows it to act as a monomer in various polymerization techniques, including controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). nih.govsigmaaldrich.comnih.gov These techniques enable the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

The incorporation of the benzaldehyde (B42025) functionality into the polymer backbone or as a pendant group provides a reactive handle for post-polymerization modification. This allows for the creation of responsive polymers, where the aldehyde can be used to attach other functional molecules, leading to materials that can respond to stimuli such as pH, light, or the presence of specific analytes. rsc.org

Furthermore, the "living" nature of RAFT and ATRP allows for the synthesis of block copolymers. nih.govharth-research-group.org A homopolymer of this compound could be synthesized and then used as a macro-chain transfer agent or macroinitiator for the polymerization of a second monomer, leading to the formation of a block copolymer with distinct segments and potentially self-assembling properties. nih.gov

Precursors for Optoelectronic Materials (e.g., Quinoxaline (B1680401) Derivatives for OLEDs)

Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds that have found applications as electroluminescent materials in Organic Light Emitting Diodes (OLEDs) due to their electron-transporting and light-emitting properties. ijert.orgnih.govscholaris.cacore.ac.ukmtieat.org The classical and most common method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. mtieat.orgnih.govnih.govorganic-chemistry.org

This compound can be envisioned as a precursor to a 1,2-dicarbonyl compound. For instance, oxidation of the vinyl group could yield a dicarbonyl species, which could then be condensed with a substituted ortho-phenylenediamine to produce a quinoxaline derivative. The methyl and the remaining vinyl (or a derivative thereof) substituents on the quinoxaline core would influence the resulting material's photophysical properties, such as its emission color and quantum yield. ijert.orgscholaris.ca Vinyl benzaldehyde-capped quinoxaline derivatives have been shown to exhibit photoluminescence with bluish-green emission. ijert.org The electron-deficient nature of the quinoxaline ring makes it an efficient electron acceptor, a desirable characteristic for electron transport materials in OLEDs. ijert.org

Ligand Synthesis and Catalysis Development

The synthesis of ligands, particularly Schiff base ligands, frequently employs benzaldehyde derivatives. This process typically involves the condensation reaction between an aldehyde and a primary amine. These Schiff base ligands are crucial in coordination chemistry and are widely used to form transition metal complexes that act as catalysts in various organic transformations. For instance, derivatives like nitrobenzaldehyde and 4-methylbenzaldehyde (B123495) have been successfully used to create chiral Schiff base ligands for asymmetric catalysis. mdpi.combiointerfaceresearch.com The resulting metal complexes have shown catalytic activity in reactions such as cyclopropanation and have been investigated for their antimicrobial and antioxidant properties. mdpi.combiointerfaceresearch.com

However, a direct application or detailed study of this compound in the synthesis of specific ligands for catalytic purposes is not prominently featured in available research. While the molecular structure of this compound is well-documented, its conversion into catalytically active ligand-metal complexes has not been a focus of the studies retrieved. The potential for the vinyl group to participate in polymerization or other side reactions might present challenges or, alternatively, offer opportunities for the creation of unique polymeric ligands, though this remains an unexplored area.

Contribution to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, a field that relies heavily on non-covalent interactions to form large, well-organized structures. sigmaaldrich.com Molecular self-assembly is a key principle, where molecules spontaneously form ordered aggregates. sigmaaldrich.compku.edu.cn The formation of these supramolecular assemblies is driven by various interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. pku.edu.cn

While the aromatic ring and functional groups of this compound could theoretically participate in π-stacking and other non-covalent interactions, there is no specific research detailing its role in forming supramolecular structures. The literature on self-assembly and supramolecular chemistry is extensive, but it does not currently include examples or discussions centered on this compound. The development of smart materials that respond to external stimuli often involves the precise design of molecules that can self-assemble and disassemble in a controlled manner, but the contribution of this specific compound to such systems has not been reported. pku.edu.cn

Future Research Directions and Outlook in 5 Methyl 2 Vinylbenzaldehyde Chemistry

Discovery of Unprecedented Reaction Pathways

The dual reactivity of 5-Methyl-2-vinylbenzaldehyde offers a rich landscape for the discovery of new chemical transformations. The proximity of the aldehyde and vinyl moieties can be exploited to design novel intramolecular cascade or tandem reactions. For instance, palladium-catalyzed cascade annulations of 2-vinylbenzaldehydes with compounds like indoles have been shown to proceed through unexpected intramolecular migrations to form complex polycyclic systems. Future work could explore similar cascades with a wider range of nucleophiles to access novel heterocyclic scaffolds.

Furthermore, reactions that engage both functional groups in a concerted or sequential manner are of high interest. Research into N-heterocyclic carbene (NHC) catalysis could unlock new reaction modes; for example, an initial azabenzoin reaction at the aldehyde group could be followed by a radical-initiated intramolecular cyclization involving the vinyl group to build complex bridged frameworks. Another promising avenue is the exploration of cycloaddition reactions, where the vinyl group can act as a dienophile or dipolarophile, with the aldehyde group serving to direct the stereochemical outcome or participate in subsequent transformations.

| Reaction Type | Description | Potential Product Class |

| Cascade Annulation | Multi-step sequence involving additions and intramolecular migrations. | Fused Polycyclic Aromatics |

| NHC/Radical Cascade | Sequential NHC-catalyzed reaction at the aldehyde followed by radical cyclization. | Bridged Heterocycles |

| Metalla-annulation | Stoichiometric reaction with transition metal complexes (e.g., Rh, Ir) to form metallacycles. | Organometallic Complexes, Indanones |

| [2+2] Photocycloaddition | Light-induced cycloaddition of the vinyl group with another alkene. | Substituted Cyclobutanes |

Development of Highly Stereoselective and Enantioselective Transformations

A major frontier in the chemistry of this compound is the development of methods to control stereochemistry. This involves designing reactions that are either highly diastereoselective or, more challengingly, enantioselective. Asymmetric organocatalysis presents a powerful tool for this purpose. Chiral catalysts, such as proline derivatives or imidazolidinones, can activate the aldehyde towards enantioselective nucleophilic additions (e.g., aldol (B89426) or Michael reactions), while the vinyl group remains available for further functionalization.